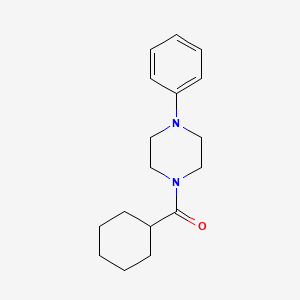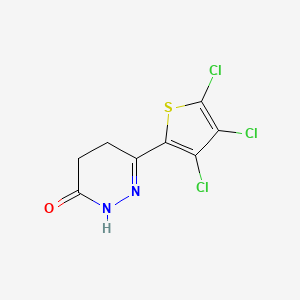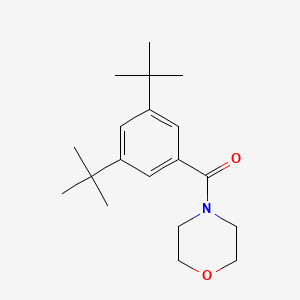
1-(cyclohexylcarbonyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)-4-phenylpiperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to selectively block the activity of certain serotonin and dopamine receptors, which may contribute to its therapeutic effects in psychiatric disorders. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to modulate the activity of glutamate receptors, which may be involved in its potential use as a tool compound in neuroscience research.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models and human studies. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may be involved in its potential therapeutic effects in stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments, including its selectivity for certain neurotransmitter receptors and its potential use as a tool compound in neuroscience research. However, 1-(cyclohexylcarbonyl)-4-phenylpiperazine also has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-phenylpiperazine, including further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a tool compound in neuroscience research. Future research may also focus on developing new synthesis methods for 1-(cyclohexylcarbonyl)-4-phenylpiperazine to improve its purity and yield, as well as investigating its potential toxicity and safety profile. Additionally, further research may be needed to fully understand the mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine and its effects on neurotransmitter systems in the brain.
Synthesemethoden
1-(cyclohexylcarbonyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of cyclohexanone and phenylhydrazine in the presence of a catalyst, or the reaction of phenylpiperazine and cyclohexanecarbonyl chloride. The purity and yield of 1-(cyclohexylcarbonyl)-4-phenylpiperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and substance abuse. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been studied for its potential use as a tool compound in neuroscience research, as it can be used to selectively block the activity of certain neurotransmitter receptors.
Eigenschaften
IUPAC Name |
cyclohexyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRDWJFEKSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)